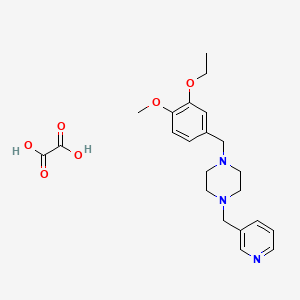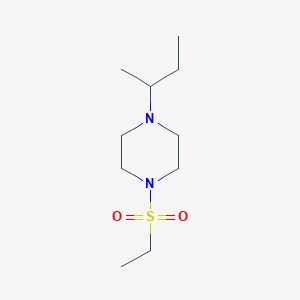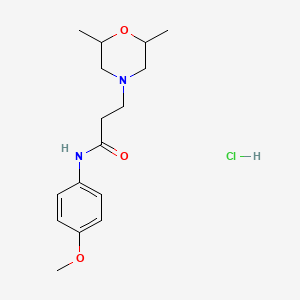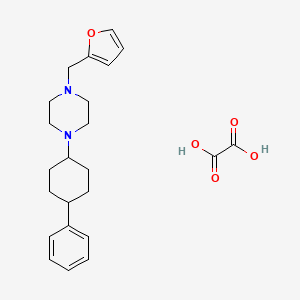![molecular formula C19H11BrClNO4 B3944599 1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3944599.png)
1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one
Descripción general
Descripción
1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one, also known as BFPFN, is a synthetic compound that belongs to the family of chalcones. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound may also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound may inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces DNA damage, which leads to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been found to reduce inflammation and oxidative stress in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one is its broad-spectrum anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Another advantage of this compound is its anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another area of research is the identification of the molecular targets of this compound, which will help to elucidate its mechanism of action. Furthermore, the combination of this compound with other anticancer drugs may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of this compound in animal models and clinical trials is necessary for its further development as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to scavenge free radicals and protect cells from oxidative stress.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClNO4/c20-14-4-1-12(2-5-14)18(23)9-6-15-7-10-19(26-15)13-3-8-16(21)17(11-13)22(24)25/h1-11H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJCKCWVXOKPG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944539.png)
![1-(2-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944546.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3944549.png)
![N,N-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3944555.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3944561.png)
![4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944575.png)
![N-[(cyclohexylamino)carbonothioyl]norvaline](/img/structure/B3944607.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3944630.png)
